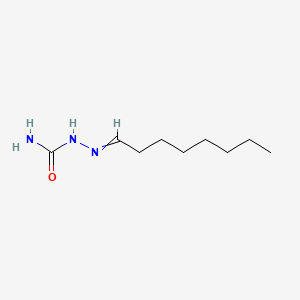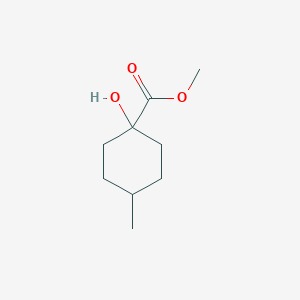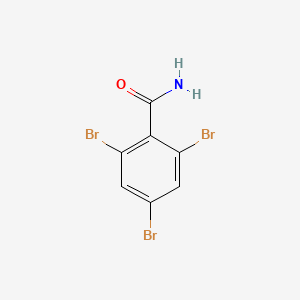
2,4,6-Tribromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromobenzamide is an organic compound with the molecular formula C7H4Br3NO. It is a derivative of benzamide where three bromine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobenzamide typically involves the bromination of benzamide. One common method is the reaction of benzamide with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of handling hazardous bromine reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tribromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,4,6-tribromoaniline using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 2,4,6-tribromobenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted benzamides.
Reduction: 2,4,6-Tribromoaniline.
Oxidation: 2,4,6-Tribromobenzoic acid.
Applications De Recherche Scientifique
2,4,6-Tribromobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Tribromobenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The bromine atoms in the compound enhance its reactivity and binding affinity to these targets, making it a potent agent in various applications.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromoaniline: Similar in structure but with an amine group instead of an amide.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amide.
2,4,6-Tribromobenzoic acid: Contains a carboxyl group instead of an amide.
Uniqueness: 2,4,6-Tribromobenzamide is unique due to its amide functional group, which imparts different chemical and physical properties compared to its analogs. The presence of the amide group makes it more suitable for certain reactions and applications, particularly in the synthesis of pharmaceuticals and other organic compounds.
Propriétés
Numéro CAS |
5947-23-9 |
|---|---|
Formule moléculaire |
C7H4Br3NO |
Poids moléculaire |
357.82 g/mol |
Nom IUPAC |
2,4,6-tribromobenzamide |
InChI |
InChI=1S/C7H4Br3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
Clé InChI |
PLBUPXLGOWJKQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)C(=O)N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


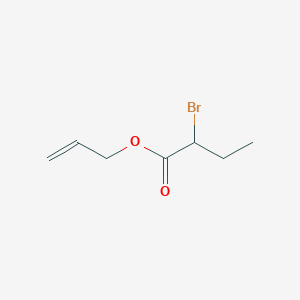
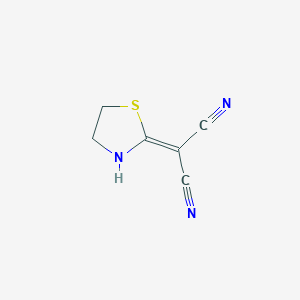
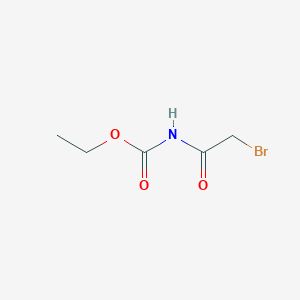
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)


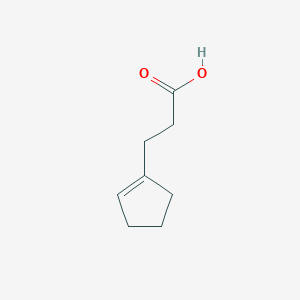


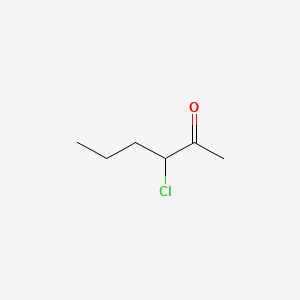
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)

